molecular formula C9H16O4 B1450328 2,2-Diethyl-4-methoxy-4-oxobutanoic acid CAS No. 90647-79-3

2,2-Diethyl-4-methoxy-4-oxobutanoic acid

Cat. No. B1450328
CAS RN: 90647-79-3
M. Wt: 188.22 g/mol
InChI Key: OMSRLYFMMRURIV-UHFFFAOYSA-N
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Description

2,2-Diethyl-4-methoxy-4-oxobutanoic acid, also known as DEMOB, is a chemical compound widely used in scientific research. It is a derivative of the amino acid leucine and belongs to the family of α-keto acids. DEMOB has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Scientific Research Applications

Enantioselective Synthesis and Natural Product Synthesis

Research conducted by Ostermeier, Brunner, Korff, and Helmchen (2003) explored the asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid to yield (2S)-4-methoxy-2-methyl-4-oxobutanoic acid with an enantiomeric excess of 99.7%. This process has been highlighted for its convenience in accessing enantiomerically pure isoprenoid building blocks, crucial for natural product syntheses. The study further investigated enzyme-catalyzed semi-saponification, demonstrating the transformation of mono ester (S)-6 into compounds serving as C5-building blocks in natural product synthesis (Ostermeier et al., 2003).

Analytical Chemistry and Pesticide Analysis

Zhang, Sun, Hu, Shen, Yang, Liang, Sun, and Liu (2008) developed a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples. The study synthesized two fenthion haptens, including 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, which was conjugated with proteins for the assay. This optimized ELISA demonstrated high sensitivity and specificity, suggesting its applicability for monitoring fenthion residues in agricultural samples (Zhang et al., 2008).

Molecular Docking and Structural Analysis

Vanasundari, Balachandran, Kavimani, and Narayana (2018) conducted spectroscopic and structural investigations of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its analogues through experimental and theoretical approaches. Their study provided insights into the molecule's stability, reactivity, and potential biological activities, emphasizing its pharmacological importance. The analysis of noncovalent interactions, such as hydrogen bonding and Van der Waals interactions, highlighted the structural features and potential applications of these compounds in pharmacological research (Vanasundari et al., 2018).

properties

IUPAC Name

2,2-diethyl-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-9(5-2,8(11)12)6-7(10)13-3/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSRLYFMMRURIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethyl-4-methoxy-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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